Cas no 2227767-57-7 ((2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine)
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
- 2227767-57-7
- EN300-1767965
-
- Inchi: 1S/C11H17NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h7-8H,2-6,12H2,1H3/t8-/m1/s1
- InChI Key: DTZNCSGEXYAONP-MRVPVSSYSA-N
- SMILES: S1C=C(C[C@@H](C)N)C2=C1CCCC2
Computed Properties
- Exact Mass: 195.10817072g/mol
- Monoisotopic Mass: 195.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.3Ų
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767965-0.05g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 0.05g |
$1836.0 | 2023-09-20 | ||
| Enamine | EN300-1767965-0.1g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 0.1g |
$1923.0 | 2023-09-20 | ||
| Enamine | EN300-1767965-0.25g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 0.25g |
$2011.0 | 2023-09-20 | ||
| Enamine | EN300-1767965-0.5g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 0.5g |
$2098.0 | 2023-09-20 | ||
| Enamine | EN300-1767965-1.0g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 1g |
$2186.0 | 2023-06-03 | ||
| Enamine | EN300-1767965-2.5g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 2.5g |
$4286.0 | 2023-09-20 | ||
| Enamine | EN300-1767965-5.0g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 5g |
$6339.0 | 2023-06-03 | ||
| Enamine | EN300-1767965-10.0g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 10g |
$9400.0 | 2023-06-03 | ||
| Enamine | EN300-1767965-1g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 1g |
$2186.0 | 2023-09-20 | ||
| Enamine | EN300-1767965-5g |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine |
2227767-57-7 | 5g |
$6339.0 | 2023-09-20 |
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
Comprehensive Overview of (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine (CAS No. 2227767-57-7)
The compound (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine, identified by its CAS No. 2227767-57-7, is a chiral amine derivative with a unique structural framework. This molecule features a tetrahydrobenzothiophene core, which is increasingly studied for its potential applications in medicinal chemistry and material science. The stereochemistry at the 2-position (denoted by (2R)) is critical for its biological activity, making it a subject of interest for researchers exploring enantioselective synthesis and drug development.
In recent years, the demand for chiral amines like (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine has surged due to their role as intermediates in pharmaceuticals. Searches for "enantioselective synthesis" and "chiral building blocks" have spiked, reflecting the growing emphasis on precision in drug design. This compound's benzothiophene moiety is particularly noteworthy, as it is a common scaffold in drugs targeting neurological and metabolic disorders, aligning with trends in central nervous system (CNS) drug discovery.
The CAS No. 2227767-57-7 is often associated with queries about "structure-activity relationships (SAR)" and "small molecule modulators," highlighting its relevance in hit-to-lead optimization. Its propan-2-amine side chain offers versatility for derivatization, a feature frequently explored in patents and academic publications. Researchers also investigate its potential as a ligand for G-protein-coupled receptors (GPCRs), a hot topic in biotech innovation.
From a synthetic perspective, the compound's tetrahydrobenzothiophene ring system poses challenges in regioselective functionalization, a topic often searched alongside "heterocyclic chemistry" and "catalytic hydrogenation." Advances in flow chemistry and green synthesis have renewed interest in scalable routes to such structures, addressing sustainability concerns in the pharmaceutical industry.
In summary, (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine (CAS No. 2227767-57-7) exemplifies the intersection of chiral chemistry and drug discovery. Its structural features and synthetic accessibility make it a valuable candidate for further research, particularly in areas like neuropharmacology and catalysis. As the scientific community prioritizes molecular diversity and sustainable synthesis, this compound is poised to remain a focal point in innovative chemical research.
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